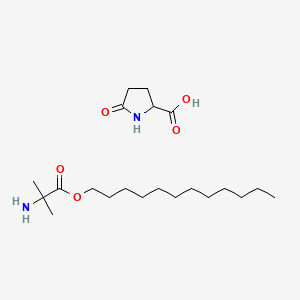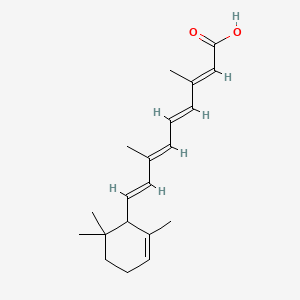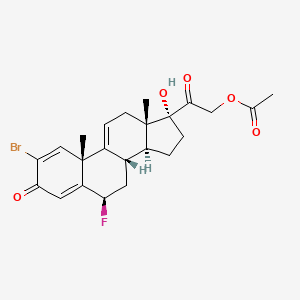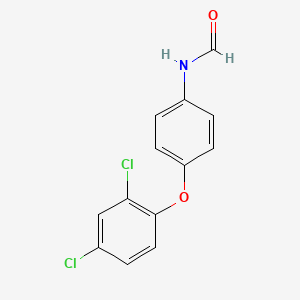
N-(4-(2,4-Dichlorophenoxy)phenyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2,4-Dichlorophenoxy)phenyl)formamide is a chemical compound with the molecular formula C13H9Cl2NO2 It is characterized by the presence of a formamide group attached to a phenyl ring, which is further substituted with a 2,4-dichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,4-Dichlorophenoxy)phenyl)formamide typically involves the reaction of 4-(2,4-dichlorophenoxy)aniline with formic acid or formic anhydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
4-(2,4-Dichlorophenoxy)aniline+Formic acid→this compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also be explored to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,4-Dichlorophenoxy)phenyl)formamide can undergo various chemical reactions, including:
Oxidation: The formamide group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-(4-(2,4-Dichlorophenoxy)phenyl)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-(2,4-Dichlorophenoxy)phenyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2,4-Dichlorophenoxy)phenyl)-N-hydroxyformamide
- 4-(2,4-Dichlorophenoxy)aniline
- 2,4-Dichlorophenoxyacetic acid
Uniqueness
N-(4-(2,4-Dichlorophenoxy)phenyl)formamide is unique due to its specific substitution pattern and the presence of both formamide and dichlorophenoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
53552-01-5 |
|---|---|
Molecular Formula |
C13H9Cl2NO2 |
Molecular Weight |
282.12 g/mol |
IUPAC Name |
N-[4-(2,4-dichlorophenoxy)phenyl]formamide |
InChI |
InChI=1S/C13H9Cl2NO2/c14-9-1-6-13(12(15)7-9)18-11-4-2-10(3-5-11)16-8-17/h1-8H,(H,16,17) |
InChI Key |
OTIPMCASPYRJGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC=O)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


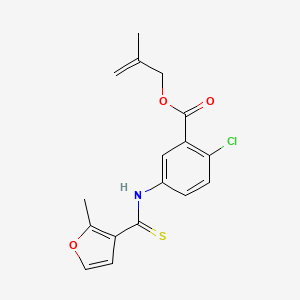

![3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12690540.png)
